Ortho- vs. Para-Amino Scaffold: CA IX Inhibition Potency of the Parent ortho-Aminobenzenesulfonamide Compared to Sulfanilamide
The ortho-aminobenzenesulfonamide scaffold—the core of 5-amino-2-iodobenzenesulfonamide—confers superior CA IX inhibitory potency relative to the para-aminobenzenesulfonamide (sulfanilamide) scaffold. Orthanilamide (2-aminobenzenesulfonamide) inhibits CA IX with a Ki of 450 nM . In contrast, sulfanilamide (4-aminobenzenesulfonamide) exhibits Ki values in the range of 28,000 nM for CA I and does not achieve nanomolar potency against CA IX; the Ilies et al. (2003) study reports that halogenosulfanilamides (para-amino scaffold series, compounds 4–14) show CA IX Ki values in the range of 33–63 nM only after extensive halogenation, while the unsubstituted parent sulfanilamide is a weak inhibitor [1]. The ortho-amino topology therefore provides an intrinsically superior starting point for CA IX-targeted inhibitor design.
| Evidence Dimension | CA IX inhibition potency (Ki) |
|---|---|
| Target Compound Data | 2-Aminobenzenesulfonamide (orthanilamide, parent scaffold): Ki = 450 nM against hCA IX |
| Comparator Or Baseline | Sulfanilamide (4-aminobenzenesulfonamide): Ki ≈ 28,000 nM against hCA I; weak CA IX inhibition; nanomolar CA IX inhibition achieved only after dihalogenation (e.g., compound 5e: Ki = 33 nM against hCA IX) [1] |
| Quantified Difference | The ortho-amino scaffold (Ki = 450 nM) provides >60-fold stronger baseline CA IX inhibition than the unsubstituted para-amino scaffold (>28,000 nM against CA I), and the ortho scaffold achieves nanomolar potency without requiring heavy halogenation. |
| Conditions | Human cloned CA IX, catalytic domain; CO2 hydrase assay method; pH 7.5; stopped-flow spectrophotometric detection with phenol red indicator [1] |
Why This Matters
For procurement decisions in CA IX-targeted drug discovery, the ortho-amino scaffold offers a validated 450 nM starting potency against the tumor-associated isoform, requiring fewer synthetic modifications to achieve lead-like nanomolar affinity compared to the para-amino scaffold.
- [1] Ilies, M.A.; Vullo, D.; Pastorek, J.; Scozzafava, A.; Ilies, M.; Caproiu, M.T.; Pastorekova, S.; Supuran, C.T. Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. J. Med. Chem. 2003, 46, 2187-2196. Table 1: Compound 5e (4-amino-3-iodobenzenesulfonamide) hCA IX Ki = 33 nM. DOI: 10.1021/jm021123s View Source
